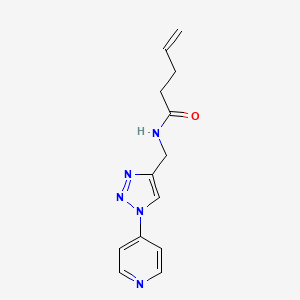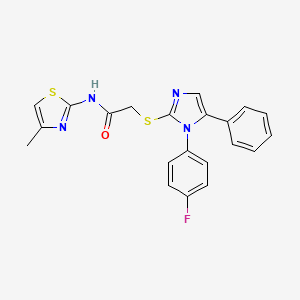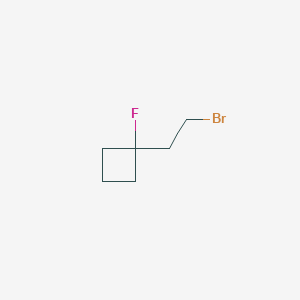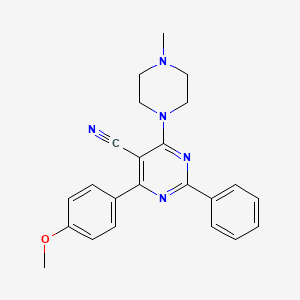
5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential antitubercular activity. Although the exact compound is not directly mentioned in the provided papers, the papers discuss closely related compounds with a similar structural motif, such as the 5-chloro-2-(thiophen-2-yl) moiety, which is a common feature in the molecules studied for their antimycobacterial properties.
Synthesis Analysis
The synthesis of related compounds involves the preparation of an intermediate 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid, which is then coupled with various amines to yield the final products. The synthesis route includes the oxidation of an aldehyde precursor followed by a coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole, resulting in excellent yields of the desired carboxamides .
Molecular Structure Analysis
The molecular structure of the related compounds features a 5-chloro-2-(thiophen-2-yl) moiety as part of a larger dihydroquinoline scaffold. This core structure is further modified with various substituents to enhance the biological activity. The compounds are characterized by NMR and mass spectral analysis, confirming the presence of the intended structural features .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the Huisgen's [3+2] dipolar cycloaddition, which is used to attach a 1,2,3-triazolylmethyl group to the dihydroquinoline scaffold. This reaction is facilitated by the use of sodium ascorbate and copper sulfate, which are common reagents in click chemistry, leading to the formation of new dihydroquinoline-1,2,3-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are not explicitly detailed in the provided papers. However, the compounds' solubility, stability, and reactivity can be inferred from their structural features and the functional groups present. The presence of a chloro group and a sulfonamide moiety suggests that these compounds may have enhanced solubility in polar solvents and could participate in hydrogen bonding, which is relevant for their biological activity .
科学的研究の応用
Synthesis and Characterization
Compounds related to 5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide have been synthesized through various chemical reactions, highlighting the versatility of quinazoline and sulfonamide chemistries. For instance, the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl] benzene-1-sulfonamide involves the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation with ammonia gas, showcasing the methods for introducing sulfonamide functionalities into quinazoline cores (Hayun et al., 2012).
Potential Therapeutic Applications
The derivatives of this compound have been explored for their biological activities, such as antimicrobial, antihypertensive, and anticancer activities. Research on quinazoline derivatives, for example, has demonstrated their application in searching for hybrid molecules with diuretic and antihypertensive agents, indicating their significance in developing new therapeutic agents (M. Rahman et al., 2014). Additionally, certain sulfonamide derivatives have been identified for their cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents (M. Ghorab et al., 2015).
特性
IUPAC Name |
5-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-12-21-16-5-3-2-4-15(16)19(24)23(12)14-8-6-13(7-9-14)22-28(25,26)18-11-10-17(20)27-18/h2-11,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIBVSSSDDOXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)



![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)
![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)


![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)
